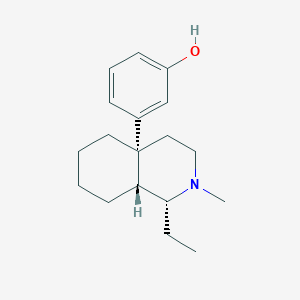

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol

Description

Properties

Molecular Formula |

C18H27NO |

|---|---|

Molecular Weight |

273.4 g/mol |

IUPAC Name |

3-[(1R,4aR,8aR)-1-ethyl-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |

InChI |

InChI=1S/C18H27NO/c1-3-17-16-9-4-5-10-18(16,11-12-19(17)2)14-7-6-8-15(20)13-14/h6-8,13,16-17,20H,3-5,9-12H2,1-2H3/t16-,17+,18-/m0/s1 |

InChI Key |

OZNRCLRGNIJCPX-KSZLIROESA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CCCC[C@]2(CCN1C)C3=CC(=CC=C3)O |

Canonical SMILES |

CCC1C2CCCCC2(CCN1C)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

Formation of the Decahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

Introduction of the Ethyl and Methyl Groups: Alkylation reactions using ethyl and methyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.

Attachment of the Phenol Group: This step can involve a Friedel-Crafts alkylation reaction where the phenol group is introduced to the decahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism of action often involves the inhibition of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, a neurotransmitter associated with memory and learning.

Case Study:

A study published in Pharmaceutical Research demonstrated that derivatives of isoquinoline showed significant AChE inhibitory activity, suggesting potential therapeutic applications for cognitive disorders .

Antidepressant Activity

The compound's structure suggests it may possess antidepressant-like effects. Research has shown that certain isoquinoline derivatives can modulate neurotransmitter systems involved in mood regulation, particularly serotonin and norepinephrine pathways.

Research Findings:

In preclinical studies, compounds with similar structural motifs were tested for their ability to alleviate depressive symptoms in animal models. Results indicated a marked improvement in behavior indicative of reduced depression .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy.

Synthesis Example:

Researchers have synthesized various derivatives by modifying the phenolic group or the isoquinoline moiety to explore their biological activities further .

Safety Profile Assessment

Understanding the safety profile of this compound is crucial for its therapeutic application. Toxicological assessments have been performed to evaluate its effects on cellular viability and potential cytotoxicity.

Findings:

In vitro studies showed that certain concentrations did not adversely affect cell viability, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[(4aR,8aR)-2-(Cyclopropylmethyl)Octahydro-4a(2H)-Isoquinolinyl]Phenol

- Core Structure: Shared decahydroisoquinoline backbone with identical stereochemistry (4aR,8aR).

- Substituents : Cyclopropylmethyl group at position 2 vs. ethyl and methyl groups in the target compound.

- The absence of a methyl group at position 2 may reduce steric hindrance, affecting ligand-receptor interactions.

(1R,3S,4aR,5R,8aR)-2,2,8a-Trimethyl-5-(4-(Trifluoromethyl)Benzyl)Octahydro-1,3-Methanonaphthalen-4(1H)-One (17e)

- Core Structure: Methanonaphthalenone (decalin derivative) vs. decahydroisoquinoline.

- Substituents: Trifluoromethylbenzyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating phenolic group in the target compound.

- Physicochemical Impact :

- Synthetic Methods : Column chromatography and NMR/IR validation are common to both compounds, ensuring structural fidelity .

3-(4-Chlorophenyl)-1-[(2R,4aR,8aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-Octahydronaphthalen-2-yl]Prop-2-en-1-one

- Core Structure : Octahydronaphthalene (decalin) with an α,β-unsaturated ketone.

- Substituents: Chlorophenyl group vs. phenolic hydroxyl group.

- Key Differences: The chlorophenyl group is less polar, reducing aqueous solubility compared to the phenolic derivative. The α,β-unsaturated ketone may confer reactivity in Michael addition reactions, unlike the stable ether linkages in the target compound .

(-)-OIDV and (+)-OIDV (Optical Isomers)

- Core Structure: Decahydronaphthalenol with piperidinyl substituents.

- Stereochemical Comparison :

- The (2R,3R,4aR,8aR) configuration in (-)-OIDV mirrors the 1R,4aR,8aR stereochemistry of the target compound, highlighting the importance of R-configuration in bioactivity.

- Enantiomeric differences (e.g., (+)-OIDV with S-configuration) demonstrate how stereochemistry dictates receptor binding or metabolic pathways .

Research Implications and Gaps

- Stereochemistry : The R-configuration at key positions (1,4a,8a) is critical for molecular interactions, as seen in (-)-OIDV .

- Functional Groups: Phenolic hydroxyl groups enhance polarity and hydrogen-bonding capacity, contrasting with chlorophenyl or trifluoromethyl groups .

- Synthetic Challenges : Evidence highlights the need for advanced purification (e.g., column chromatography) and stereochemical control, though direct methods for the target compound remain unspecified.

Note: Biological activity data (e.g., receptor affinity, toxicity) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

3-((1R,4aR,8aR)-1-ethyl-2-methyldecahydroisoquinolin-4a-yl)phenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: C₁₈H₂₃N

- Molecular Weight: 263.38 g/mol

- CAS Registry Number: 20257-75-4

The structure includes a decahydroisoquinoline moiety, which is known for its diverse pharmacological properties.

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant activity. The structure of this compound suggests it may exhibit significant antioxidant effects. Research indicates that phenolic compounds can scavenge free radicals, thus protecting cells from oxidative stress.

Table 1: Antioxidant Activity of Phenolic Compounds

| Compound Name | IC₅₀ (µM) | Source |

|---|---|---|

| Gallic Acid | 10 | Various Plants |

| Quercetin | 20 | Fruits and Vegetables |

| This compound | TBD | Synthetic |

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The anti-inflammatory potential of this compound may be attributed to its ability to modulate these pathways.

Neuroprotective Activity

Given the structural similarity to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research has indicated that certain isoquinoline derivatives can protect neuronal cells from apoptosis induced by oxidative stress.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various phenolic compounds using the DPPH radical scavenging method. Results indicated that compounds with similar structures displayed significant scavenging activity, suggesting that this compound may also possess strong antioxidant properties.

Study 2: Inhibition of Inflammatory Markers

In vitro studies demonstrated that phenolic derivatives could significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential for anti-inflammatory applications in conditions such as arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl groups in the phenolic structure are effective in neutralizing free radicals.

- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammatory responses.

- Neuroprotection: Similar compounds have been shown to enhance neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), promoting neuronal survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.